(2-(Hydroxymethyl)pyridin-4-yl)boronic acid
Description
(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a pyridine-based boronic acid derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 2-position and a boronic acid (-B(OH)2) group at the 4-position of the pyridine ring. This structure combines the electron-deficient nature of the pyridine ring with the reactive boronic acid moiety, enabling applications in:
- Organic Synthesis: Participation in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems .
- Medicinal Chemistry: Potential enzyme inhibition via reversible covalent bonding with active-site residues (e.g., serine proteases) .
- Material Science: Functionalization of polymers or sensors due to its polar hydroxymethyl group .
The hydroxymethyl group enhances solubility in polar solvents compared to non-polar substituents (e.g., methyl or methoxy groups), while the boronic acid enables versatile reactivity.
Properties
IUPAC Name |
[2-(hydroxymethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVLWUOMTZOQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
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Lithiation :
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Hydrolysis :
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The iodinated intermediate undergoes hydrolysis under similar low-temperature conditions, replacing iodine with a hydroxyl group.
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Boronation :
Key Challenges
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Temperature Sensitivity : Reactions require rigorous temperature control (<−55°C) to prevent side reactions.
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Protection of Hydroxymethyl Group : The hydroxyl moiety may necessitate protection (e.g., silylation) to avoid undesired reactivity during metalation.
Miyaura Borylation of Halogenated Precursors
An alternative route employs palladium-catalyzed cross-coupling, leveraging halogenated pyridine derivatives:
Protocol
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Substrate Preparation :
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4-Bromo-2-(hydroxymethyl)pyridine is synthesized via bromination of 2-(hydroxymethyl)pyridine using N-bromosuccinimide (NBS).
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Miyaura Reaction :
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Boron Source : Bis(pinacolato)diboron (1.5 eq).
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Base : KOAc (3 eq) in dioxane at 80°C for 12 h.
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Yield : ~70% after column chromatography.
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Advantages Over Metalation
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Milder Conditions : Operates at higher temperatures (80°C vs. −55°C), reducing energy costs.
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Functional Group Tolerance : Less sensitive to hydroxyl groups, potentially eliminating protection steps.
Hydroboration of Alkenylpyridines
A less conventional approach involves hydroboration of 4-vinyl-2-(hydroxymethyl)pyridine:
Procedure
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Alkene Synthesis :
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Wittig reaction of 4-formyl-2-(hydroxymethyl)pyridine with methyltriphenylphosphonium bromide.
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Hydroboration :
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Reagent : Catecholborane (1.2 eq) in THF at 0°C.
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Oxidation : H₂O₂/NaOH to convert boronate ester to boronic acid.
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Yield : ~50% (lower due to competing regiochemistry).
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Comparative Analysis of Methods
Purification and Analytical Characterization
Post-synthesis purification typically involves:
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.4).
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Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 158–160°C).
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions: (2-(Hydroxymethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .
Scientific Research Applications
Analytical Applications
1. Clinical Testing
Cis,trans-Doxepin-D3 serves as an internal standard in clinical testing for doxepin levels in biological matrices. Its use enhances the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying doxepin and its metabolites in plasma and urine samples. Studies have demonstrated that the incorporation of D3 improves the precision of measurements, allowing for better therapeutic monitoring and adherence assessments in patients undergoing treatment with doxepin .
2. Drug Metabolism Studies
Research involving cis,trans-Doxepin-D3 has focused on understanding the metabolism of doxepin in humans. The separation and quantification of cis- and trans-isomers have revealed significant differences in pharmacokinetic profiles. For instance, one study indicated that separating these isomers provides a more accurate representation of plasma levels, which are crucial for correlating drug concentrations with therapeutic effects .
| Study | Method | Findings |
|---|---|---|
| Margaryan et al. (2020) | LC-MS/MS | Developed a method using D3 for quantifying doxepin in plasma with high accuracy. |
| Weinmann et al. (2002) | LC-MS/MS | Analyzed neuroleptics in hair samples, demonstrating the utility of D3 for long-term monitoring. |
| Negrusz et al. (1998) | GC-MS | Investigated doxepin detection in hair post-therapy, establishing a foundation for adherence assessments. |
Forensic Applications
1. Drug Adherence Monitoring
The stability of cis,trans-Doxepin-D3 makes it suitable for forensic applications, particularly in monitoring drug adherence through hair analysis. Studies have shown that measuring doxepin levels in hair samples can provide insights into long-term medication adherence, as the drug remains detectable long after cessation of therapy .
2. Toxicological Analysis
In toxicology, cis,trans-Doxepin-D3 is utilized to differentiate between therapeutic and non-therapeutic levels of doxepin in cases of overdose or poisoning. Its isotopic labeling allows for precise quantification in complex biological matrices, aiding forensic investigations .
Case Studies
Case Study 1: Monitoring Doxepin Levels
A clinical trial involving 20 patients treated with doxepin used cis,trans-Doxepin-D3 to measure plasma concentrations accurately. The study found that separating the isomers led to a significant increase in detected levels compared to previous methodologies that did not account for isomer differentiation .
Case Study 2: Hair Analysis for Drug Compliance
In a study examining drug compliance among psychiatric patients, hair samples were analyzed using GC-MS with cis,trans-Doxepin-D3 as an internal standard. Results indicated that detectable levels of doxepin persisted even months after treatment cessation, highlighting its potential for assessing adherence to prescribed regimens .
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with active sites of enzymes, inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between (2-(Hydroxymethyl)pyridin-4-yl)boronic acid and analogs:
| Compound Name | Substituents | Key Features | Biological Activity/Applications | References |
|---|---|---|---|---|
| This compound | 2-hydroxymethyl, 4-boronic acid | High polarity, hydrogen-bonding capability, enhanced solubility | Enzyme inhibition, drug delivery | |
| (2-Methoxy-5-methylpyridin-4-yl)boronic acid | 2-methoxy, 5-methyl, 4-boronic acid | Moderate polarity; methoxy group reduces solubility | PDE inhibition, molecular recognition | |
| (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid | 2-pyrrolidinyl, 4-boronic acid | Bulky substituent; steric hindrance affects reactivity | Cross-coupling reactions, Pd catalysis | |
| [3-Amino-4-(hydroxymethyl)phenyl]boronic acid | Phenyl core, 3-amino, 4-hydroxymethyl | Amino and hydroxymethyl groups enhance binding to serine proteases | Enzyme inhibition, sensor development | |
| (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid | 5-chloro, 2-methoxycarbonyl | Electron-withdrawing groups enhance cross-coupling efficiency | Synthetic intermediate, kinase inhibition |
Key Findings
Electron-withdrawing groups (e.g., methoxycarbonyl in ) increase electrophilicity of the boron atom, accelerating cross-coupling .
Biological Activity: Hydroxymethyl and amino groups (e.g., in ) improve binding to enzyme active sites via hydrogen bonding, making the target compound a candidate for protease inhibitors . Methoxy and methyl substituents () favor PDE inhibition due to moderate hydrophobicity .
Solubility and Stability :
- The hydroxymethyl group enhances aqueous solubility compared to methoxy or halogenated analogs (e.g., 5-chloro derivatives in ) .
- Stability in physiological conditions is influenced by substituents; boronic acids with electron-donating groups (e.g., methoxy) may exhibit longer half-lives .
Biological Activity
(2-(Hydroxymethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant effects in areas such as neuroprotection, anti-inflammatory responses, and cancer treatment. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring with a hydroxymethyl group and a boronic acid functional group. This configuration is crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1414973-10-6 |
| Molecular Formula | C7H8BNO3 |
| Molecular Weight | 165.95 g/mol |
The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.
- Apoptosis Regulation : Research indicates that related compounds can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, such as cleaved caspase-3 in neuronal cells.
- Cancer Treatment : Studies have demonstrated that boronic acids can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This inhibition suggests potential applications in treating aggressive cancers, including triple-negative breast cancer (TNBC) .
Neuroprotective Studies
A study focusing on the neuroprotective effects of boronic acids highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells. The following table summarizes key findings:
| Study Reference | Cell Type | Treatment Concentration | Key Findings |
|---|---|---|---|
| Human Microglia | 10 μM | Reduced NO and TNF-α production | |
| Human Neuronal Cells | 5 μM | Decreased cleaved caspase-3 levels |
Anti-Cancer Activity
The anti-cancer potential of this compound was evaluated in various cancer cell lines. The results are summarized below:
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Significant inhibition of proliferation |
| MCF10A (non-cancer) | >10 | Minimal effect observed |
These findings indicate a promising selectivity for cancerous cells over normal cells, suggesting a favorable therapeutic window .
Case Studies
- Neuroprotection in Animal Models : In vivo studies using animal models demonstrated that treatment with related boronic acids resulted in improved outcomes in models of neurodegenerative diseases, showcasing reduced neuronal loss and improved behavioral outcomes.
- Cancer Metastasis Inhibition : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of this compound significantly inhibited lung metastasis compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(Hydroxymethyl)pyridin-4-yl)boronic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves metalation of 2-halopyridine derivatives (e.g., 2-chloropyridine) using organometallic reagents (e.g., Grignard or lithium reagents) to generate a reactive intermediate. This intermediate reacts with boric acid esters (e.g., trimethyl borate) under inert atmospheres at low temperatures (-78°C to 0°C). Post-reaction hydrolysis with acidic aqueous solutions (pH 3–5) yields the boronic acid. Optimization includes controlling stoichiometry, using anhydrous solvents (THF or ether), and maintaining strict temperature control to minimize side reactions. Purification via recrystallization or column chromatography is critical .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and B NMR confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and boronic acid moiety (δ ~30 ppm for B).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) under reverse-phase conditions.
- X-ray Crystallography : Resolves crystal structure using programs like SHELXL to validate bond angles and spatial arrangement .
Advanced Research Questions
Q. What mechanistic insights explain the pH-dependent binding affinity of this compound toward diols, and how can this be quantified experimentally?
- Methodological Answer : The boronic acid exists in equilibrium between trigonal planar (neutral, pH < pKa) and tetrahedral boronate (anionic, pH > pKa) forms. The tetrahedral form binds diols (e.g., fructose) via reversible esterification. Quantification involves:
- Fluorescence Titration : Monitor changes in emission intensity upon diol binding at varying pH (e.g., pH 7.4–9.0).
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy and stoichiometry.
- Partition Coefficient Analysis : Assess lipophilicity changes in the presence/absence of diols, as seen in fructose-inhibited ion transport studies .
Q. How does the hydroxymethyl substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boronic acid derivatives?
- Methodological Answer : The hydroxymethyl group introduces steric hindrance near the boron center, slowing transmetalation steps but enhancing selectivity for bulky aryl halides. Comparative kinetic studies using substrates like 4-bromotoluene show lower turnover frequencies (TOF) for this compound vs. unsubstituted analogs. Electronic effects are probed via Hammett plots, correlating substituent σ values with reaction rates .
Q. What are the challenges in characterizing dynamic covalent interactions between this compound and biomolecules, and what advanced techniques address these?
- Methodological Answer : Challenges include rapid equilibrium shifts and weak binding constants (K ~ mM). Solutions:
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics on immobilized biomolecules (e.g., glycoproteins).
- NMR Titration with F-Labeled Probes : Track binding-induced chemical shift perturbations in competitive assays.
- Molecular Dynamics (MD) Simulations : Predict binding modes with carbohydrate-rich regions of proteins, validated by mutational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
